molecular formula C20H16N2O4S B13640929 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid

Cat. No.: B13640929
M. Wt: 380.4 g/mol
InChI Key: YDIOWPMRGUIBSR-UHFFFAOYSA-N
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Description

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. This compound also interacts with various molecular targets and pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
  • (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid

Uniqueness

What sets 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid apart from similar compounds is its unique thiazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other Fmoc-protected amino acids may not be suitable .

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C20H16N2O4S/c23-19(24)17-9-21-18(27-17)10-22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-9,16H,10-11H2,(H,22,25)(H,23,24)

InChI Key

YDIOWPMRGUIBSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC=C(S4)C(=O)O

Origin of Product

United States

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